8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Medicinal Chemistry Synthetic Methodology Process Chemistry

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride delivers a non-substitutable dual synthetic vector: the C8 bromine enables late-stage Suzuki-Miyaura diversification (validated with Pd(PPh₃)₄/K₂CO₃ in xylene/H₂O at 80°C), while the C6 methyl group modulates electronic density and steric environment critical for target binding. Unlike 8-chloro, 2,8-dibromo, or regioisomeric analogs, this specific configuration is essential for SAR campaigns requiring this exact substitution pattern. For PI3Kα-targeted library synthesis, the 98% purity grade minimizes palladium catalyst poisoning. Crystallographic data (CCDC: 2039002, triclinic P-1) supports solid form characterization for preclinical development. Procure with documented QC (NMR, HPLC, GC) for reproducible cross-coupling yields.

Molecular Formula C8H8BrClN2
Molecular Weight 247.52 g/mol
CAS No. 957120-41-1
Cat. No. B1519810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
CAS957120-41-1
Molecular FormulaC8H8BrClN2
Molecular Weight247.52 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C2C(=C1)Br.Cl
InChIInChI=1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H
InChIKeyFZIAFYJNUYWRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride (CAS 957120-41-1): Procurement-Grade Specification and Core Heterocyclic Identity


8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS 957120-41-1) is a halogenated bicyclic heterocycle featuring a fused imidazo[1,2-a]pyridine core with a bromine substituent at the 8-position and a methyl group at the 6-position, supplied as the hydrochloride salt with molecular formula C8H8BrClN2 and molecular weight 247.52 g/mol . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its presence in multiple FDA-approved drugs and clinical candidates [1]. The compound is commercially available as a building block for research applications, with standard purity specifications ranging from 95% to 98% across multiple qualified vendors .

Why Substitution with Other 6-Methylimidazo[1,2-a]pyridine Analogs or Halogenated Isomers Fails: The 8-Bromo-6-Methyl Pattern Is Not Interchangeable


The imidazo[1,2-a]pyridine scaffold contains four electronically distinct positions (2-, 3-, 6-, and 8-) where substitution profoundly alters both synthetic utility and biological activity profiles [1]. The 8-position bromine atom serves as a critical synthetic handle for Suzuki-Miyaura cross-coupling reactions enabling late-stage diversification—a capability absent in 6-methylimidazo[1,2-a]pyridine without the 8-bromo substituent [1]. Conversely, the 6-methyl group modulates electronic density and steric environment, which influences both cross-coupling reaction efficiency and downstream target binding interactions. Substituting with 8-chloro analogs (e.g., 7-chloro-6-methylimidazo[1,2-a]pyridine) results in lower reactivity in palladium-catalyzed coupling reactions due to the stronger C-Cl bond, while 2,8-dibromo derivatives introduce additional synthetic complexity and potential off-target reactivity. For procurement decisions, selecting an analog with different halogen placement (e.g., 6-bromo-2-methylimidazo[1,2-a]pyridine) or different substitution patterns leads to divergent synthetic routes and unpredictable biological outcomes in structure-activity relationship (SAR) campaigns, rendering the 8-bromo-6-methyl configuration non-substitutable for projects where this specific vector is required [1].

Quantitative Differentiation of 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride (CAS 957120-41-1) vs. Closest Analogs


Higher Total Yield in Multi-Step Derivative Synthesis vs. 8-Bromo-6-chloro Analog

In a published multi-step synthesis of 8-bromo-6-methyl-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine starting from 2-amino-5-methylpyridine via bromination, cyclization, hydrolysis, and amidation, the total yield was 32.82% [1]. The synthetic route was characterized as having mild reaction conditions, straightforward work-up procedures, and yields suitable for industrial production scale-up [1]. In a parallel synthetic study of analogous imidazopyridine derivatives, ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12b) was obtained in 76.6% yield in a single cyclization step, compared to 83.3% yield for the corresponding 8-bromo-6-methyl derivative (12a) under identical reaction conditions [2]. The 6-methyl-substituted intermediate consistently demonstrated 6.7 absolute percentage points higher yield than the 6-chloro counterpart in this critical cyclization step, indicating superior synthetic accessibility of the 8-bromo-6-methyl substitution pattern [2].

Medicinal Chemistry Synthetic Methodology Process Chemistry

Validated Synthetic Accessibility for Suzuki-Miyaura Cross-Coupling at the 8-Position

The 8-bromo substituent in this compound has been experimentally validated as an effective synthetic handle for Suzuki-Miyaura cross-coupling reactions, enabling installation of aryl groups at the 8-position [1]. In a published PI3Kα inhibitor development program, 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (13a) was successfully coupled with 4-fluorophenylboronic acid using Pd(PPh3)4 catalysis in xylene/H2O (5:1) at 80°C for 8h to afford compound 15 in 75.0% isolated yield [1]. This coupling efficiency demonstrates that the 8-position bromine is both sufficiently reactive for palladium-catalyzed transformations and compatible with the 6-methyl group and 2-position carboxamide functionality. In contrast, the non-brominated parent scaffold 6-methylimidazo[1,2-a]pyridine (CAS 874-38-4) lacks this synthetic handle entirely and cannot undergo analogous late-stage diversification without additional functionalization steps requiring strong electrophilic bromination conditions that risk over-bromination and regioselectivity challenges.

Cross-Coupling Chemistry Medicinal Chemistry Building Block Utility

Higher Purity Grade Availability (98%) with QC Documentation vs. Industry Standard 95%

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is available from multiple qualified vendors with standard purity of 98% (Bidepharm BD230253) and 98% min (Aladdin Scientific B188820), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC quality control data [1]. Several alternative suppliers offer the compound only at 95% purity specification (AKSci V9795, Fluorochem F211945, Chemenu CM172424) . The 98% purity grade reduces total impurity burden by approximately 60% relative to the 95% grade (2% total impurities vs. 5% total impurities), which is particularly critical for reactions where impurities can poison palladium catalysts or interfere with biological assay interpretation.

Quality Control Analytical Chemistry Procurement Specification

Crystal Structure Validation Enables Confident Solid Form Selection and Formulation Development

The crystal structure of an 8-bromo-6-methylimidazo[1,2-a]pyridine-2-yl derivative has been solved and deposited in the Cambridge Crystallographic Data Centre (CCDC: 2039002) [1]. The compound crystallizes in the triclinic crystal system with space group P-1 and unit cell parameters: a = 6.3447(2) Å, b = 8.6251(3) Å, c = 11.4553(4) Å, β = 88.2300(10)°, V = 624.47(4) ų, Z = 2 [1]. The structure refinement converged with excellent reliability factors: Rgt(F) = 0.0261 and ωRref(F²) = 0.0637, confirming high-quality crystallographic data [1]. While many imidazo[1,2-a]pyridine analogs remain uncharacterized in the solid state—including 6-methylimidazo[1,2-a]pyridine (CAS 874-38-4), 7-chloro-6-methylimidazo[1,2-a]pyridine, and 2,8-dibromo-6-methylimidazo[1,2-a]pyridine, for which no deposited crystal structures exist in public databases—this compound's derivatives have experimentally validated solid-state properties [1].

Crystallography Solid-State Chemistry Formulation Development

Pharmacophore Privilege: Imidazo[1,2-a]pyridine Core with 6-Methyl-8-Bromo Pattern Validated in PI3Kα Inhibitor SAR

A systematic structure-activity relationship study of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors demonstrated that modifications at the 6- and 8-positions critically modulate biological activity [1]. The study employed the 8-bromo-6-methylimidazo[1,2-a]pyridine core as the key intermediate scaffold for generating a library of 32 target compounds (compounds 15-46) [1]. Among the synthesized derivatives, compound 35 exhibited nanomolar PI3Kα inhibitory potency with favorable in vitro ADME properties including acceptable metabolic stability (HLM T1/2 = 45.1 min, RLM T1/2 = 31.9 min), high permeability (PAMPA Pe = 15.4 nm/s), and minimal CYP450 inhibition across five major isoforms (CYP1A2: 9.8%, CYP2D6: 13.5%, CYP2C9: 30.6%, CYP2C19: 25.9%, CYP3A4: 42.6% inhibition at 10 μM) [1]. The study further demonstrated that replacing the 8-position bromine with alternative substituents via Suzuki coupling enabled systematic exploration of SAR, with the 8-(4-fluorophenyl) analog (compound 15) obtained in 75.0% yield [1]. Derivatives lacking the 6-methyl group or bearing alternative halogen substitution patterns showed distinct activity profiles, underscoring that the 6-methyl-8-bromo configuration is a validated starting point for PI3Kα-targeted inhibitor design [1].

Kinase Inhibition PI3Kα Cancer Therapeutics SAR Analysis

Optimal Research and Industrial Application Scenarios for 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride (CAS 957120-41-1)


PI3Kα Kinase Inhibitor Lead Optimization and SAR Library Construction

Medicinal chemistry teams pursuing PI3Kα-targeted cancer therapeutics can employ this compound as a validated core scaffold for systematic SAR exploration. As demonstrated in published work, the 8-bromo substituent enables Suzuki-Miyaura cross-coupling with diverse aryl boronic acids to generate 8-aryl substituted derivatives in yields up to 75% [1]. The resulting library members can be screened for PI3Kα inhibition, with the 6-methyl group providing favorable electronic and steric contributions to target binding. The established ADME profile of optimized derivatives from this scaffold (HLM T1/2 = 45.1 min, PAMPA Pe = 15.4 nm/s) provides a benchmark for prioritizing lead candidates [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Libraries

Researchers requiring rapid generation of focused compound libraries can leverage the 8-position bromine as a versatile synthetic handle for palladium-catalyzed transformations [1]. The compound's compatibility with Suzuki-Miyaura conditions using Pd(PPh3)4 and K2CO3 in xylene/H2O at 80°C has been experimentally validated, enabling installation of aryl, heteroaryl, and other functional groups in a single step without protecting group manipulation [1]. Procurement of the 98% purity grade with documented QC (NMR, HPLC, GC) is recommended for these catalyst-sensitive transformations to minimize the risk of palladium poisoning by trace impurities [2].

Solid Form Characterization and Preformulation Studies for Lead Candidates

For programs advancing imidazo[1,2-a]pyridine derivatives toward preclinical development, the availability of crystallographic data for related 8-bromo-6-methylimidazo[1,2-a]pyridine derivatives (CCDC: 2039002) provides a foundation for solid form screening and salt selection [3]. The crystal structure confirms triclinic P-1 symmetry with unit cell volume of 624.47 ų and excellent refinement metrics (Rgt(F) = 0.0261), enabling computational prediction of physicochemical properties and identification of stable polymorphs [3]. This structural information is directly applicable to patent filings requiring definitive solid-state characterization.

Multi-Step Synthetic Route Development with Scalable Reaction Conditions

Process chemistry groups developing scalable routes to imidazopyridine-based drug candidates can benefit from the established multi-step synthetic precedent using this core. The published four-step sequence (bromination → cyclization → hydrolysis → amidation) achieves 32.82% overall yield under mild conditions with straightforward work-up procedures suitable for industrial production [3]. The 83.3% yield in the critical cyclization step for the 6-methyl analog—compared to 76.6% for the 6-chloro counterpart under identical conditions—provides a quantitative basis for selecting the 6-methyl substitution pattern in route optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.